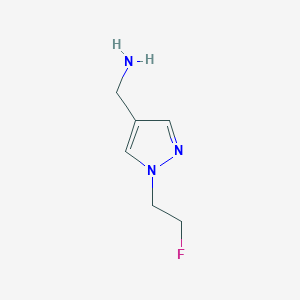

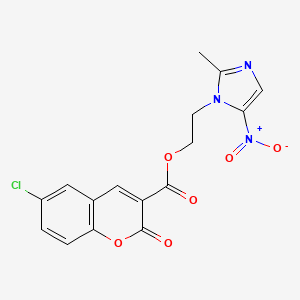

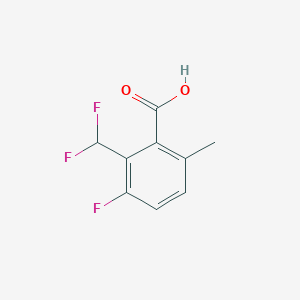

![molecular formula C7H12ClN3O2S B2700568 3-Methylsulfonyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride CAS No. 2287285-15-6](/img/structure/B2700568.png)

3-Methylsulfonyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methylsulfonyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride is a chemical compound with the molecular formula C7H12ClN3O2S . It has an average mass of 237.707 Da and a monoisotopic mass of 237.033875 Da .

Synthesis Analysis

The synthesis of similar compounds involves nitrogen protection in a stainless steel autoclave, addition of an ethanolic solution of 10% palladium carbon, and hydrogenation under 4bar pressure . The residue is mixed with an ethanolic solution of hydrogen chloride, and the mixed solution is stirred at 25 ℃ for 1 hour, and at 0 ℃ for 2 hours . The product is then filtered, washed with cold ethanol/MTBE, and dried to constant weight to obtain a white crystal .Molecular Structure Analysis

The molecular structure of 3-Methylsulfonyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride can be analyzed using various spectroscopic techniques. For instance, 1H-NMR spectrum can provide information about the hydrogen atoms in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methylsulfonyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride can be determined using various analytical techniques. For instance, its average mass is 237.707 Da and its monoisotopic mass is 237.033875 Da .Applications De Recherche Scientifique

Synthesis and Antibacterial Evaluation

Research efforts have been directed towards the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to use these compounds as antibacterial agents. For instance, novel heterocyclic compounds were synthesized and tested for their antibacterial activity, showing that eight compounds exhibited high activities (Azab, Youssef, & El-Bordany, 2013). This highlights the potential of sulfonamido-containing heterocyclic compounds in the development of new antibacterial agents.

Antimicrobial Activity

Another study focused on the synthesis and antimicrobial activity of new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole. This research produced a variety of compounds, some of which showed promising antimicrobial activities (El‐Emary, Al-muaikel, & Moustafa, 2002). The exploration of different heterocyclic frameworks incorporating sulfonamide moieties could lead to the discovery of new antimicrobial agents.

Green Synthesis Approaches

Efforts have also been made to apply green chemistry principles in the synthesis of these compounds. For example, a study utilized disulfonic acid imidazolium chloroaluminate as a new acidic and heterogeneous catalyst for the efficient synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles under solvent-free conditions (Moosavi‐Zare et al., 2013). This approach not only contributes to the sustainable production of these compounds but also enhances the efficiency of the synthesis process.

Radical Scavenging and Antimicrobial Screening

Further research has been conducted on the synthesis, characterization, antimicrobial screening, and free-radical scavenging activity of novel substituted pyrazoles. The study indicated that chloro derivatives of these compounds exhibited significant antimicrobial and antioxidant activities, suggesting their potential as dual-purpose therapeutic agents (Hamada & Abdo, 2015).

Propriétés

IUPAC Name |

3-methylsulfonyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S.ClH/c1-13(11,12)7-5-9-10-3-2-8-4-6(7)10;/h5,8H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJIDCQUGAQHNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C2CNCCN2N=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide](/img/structure/B2700485.png)

![4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2700490.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2700495.png)

![2-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B2700500.png)

![N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2700504.png)